Product packaging for Polyglyceryl-4 stearate(Cat. No.:CAS No. 68004-11-5)

Polyglyceryl-4 stearate

Cat. No.: B1622586
CAS No.: 68004-11-5
M. Wt: 580.8 g/mol
InChI Key: FJRYZTSIHLRMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polyglyceryl-4 stearate is a nonionic, lipophilic surfactant widely used in research for formulating emulsions. This compound is a polyglycerol fatty acid ester, typically derived from vegetable sources, consisting of a polyglycerin backbone with an average of four glycerin units esterified with stearic acid . It is valued for its role as an emulsifying agent, enabling the formation of stable, finely dispersed mixtures of oil and water . With a measured HLB value of 6.0, it is particularly suited for water-in-oil (W/O) emulsification systems . Researchers utilize this compound in the development of various formulations due to its excellent salt and acid resistance, which contributes to emulsion stability under challenging conditions . Its mechanism of action is based on the molecular structure, which contains both hydrophilic (polyglycerol) and lipophilic (stearic acid) parts. This structure allows the molecule to reduce interfacial tension between oil and water phases, thereby facilitating the creation and stabilization of emulsions . This ingredient is commonly explored in the development of cream and milky lotion formulations, where it can contribute to texture and stability . This product is For Research Use Only (RUO) and is strictly for laboratory and research applications. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H60O10 B1622586 Polyglyceryl-4 stearate CAS No. 68004-11-5

Properties

CAS No.

68004-11-5

Molecular Formula

C30H60O10

Molecular Weight

580.8 g/mol

IUPAC Name

[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate

InChI

InChI=1S/C30H60O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-30(36)40-25-29(35)24-39-23-28(34)22-38-21-27(33)20-37-19-26(32)18-31/h26-29,31-35H,2-25H2,1H3

InChI Key

FJRYZTSIHLRMMM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COCC(CO)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COCC(CO)O)O)O)O

Origin of Product

United States

Synthetic Methodologies for Polyglyceryl 4 Stearate

Esterification Pathways for Polyglyceryl-4 Stearate (B1226849)

The formation of polyglyceryl-4 stearate occurs via the direct esterification of polyglycerol with stearic acid. smolecule.com This reaction involves the formation of an ester bond between a hydroxyl group of the polyglycerol and the carboxyl group of the stearic acid, releasing a molecule of water. smolecule.com The efficiency and selectivity of this process are heavily influenced by the type of catalyst employed. mdpi.com While traditional chemical synthesis often relies on base catalysts at high temperatures, enzymatic approaches using lipases are gaining prominence as a milder and more selective alternative. acs.orgnih.gov

Enzymatic synthesis of polyglyceryl esters represents a green chemistry approach, valued for its mild reaction conditions, reduced byproduct formation, and lower energy consumption compared to traditional chemical methods. researchgate.net This process typically utilizes lipases as biocatalysts to facilitate the esterification reaction between polyglycerol and fatty acids. researchgate.netnih.gov The high selectivity of enzymes often results in a product with a more defined composition and narrower distribution of esters compared to chemical catalysis. mdpi.com

Immobilized lipases are widely used in the synthesis of polyglyceryl esters due to their stability and ease of separation from the reaction product. nih.gov Novozym 435, a commercially available lipase (B570770) from Candida antarctica B immobilized on a macroporous acrylic resin, is a frequently chosen biocatalyst for this purpose. researchgate.netrsc.org It is recognized for its high thermal stability, relaxed substrate specificity, and high regioselectivity, making it effective for industrial processes. nih.gov

The use of Novozym 435 allows the esterification to proceed under milder temperature conditions, typically around 80°C, which is significantly lower than the temperatures required for chemical catalysis (160–230°C). nih.gov This helps to prevent the thermal degradation of reactants and products and reduces unwanted side reactions. nih.gov The enzyme's efficiency is influenced by factors such as enzyme loading, with studies showing that increasing the amount of Novozym 435 can significantly increase the reaction conversion rate up to a certain point, beyond which the increase becomes negligible. medcraveonline.com

Table 1: Optimized Reaction Conditions for Enzymatic Esterification of Polyglycerol-2 Stearate using Novozym 435

Parameter Optimal Condition
Temperature 80 °C
Reactant Molar Ratio (PG2:SA) 1:1.8
Enzyme Loading (w/w) 2.7%
Pressure Reduced (30 mmHg)

Source: Data derived from studies on polyglyceryl-2 stearic acid esters. nih.gov

To enhance the environmental friendliness and sustainability of the process, the enzymatic synthesis of polyglyceryl esters is often conducted in solvent-free systems. acs.orgnih.govnih.gov This approach avoids the use of organic solvents, which can be costly, hazardous, and difficult to remove from the final product. nih.gov

In a solvent-free reaction, the reactants themselves serve as the reaction medium. researchgate.net A key challenge in these systems is the effective removal of water, which is produced as a byproduct of the esterification reaction. researchgate.netscispace.com The accumulation of water can inhibit the enzyme's activity and shift the reaction equilibrium, thereby reducing the final product yield. scispace.com To overcome this, methods such as operating under reduced pressure or continuous flushing with an inert gas like nitrogen are employed to effectively remove water and drive the reaction towards completion. nih.govresearchgate.net The high viscosity of the reaction mixture in solvent-free systems also presents a challenge, requiring efficient mixing to ensure proper contact between the substrates and the enzyme. scispace.com

A significant economic consideration in enzymatic synthesis is the cost of the biocatalyst. researchgate.net Therefore, the ability to recycle and reuse the immobilized enzyme is crucial for the industrial viability of the process. mdpi.com Novozym 435 can be efficiently recovered from the reaction mixture for subsequent use. nih.gov

Table 2: Enzyme Reuse Efficiency

Cycle Number Residual Activity
1-20 High activity maintained

Source: Based on findings for Novozym 435 recycling in polyglyceryl ester synthesis. nih.gov

Conventional industrial production of polyglyceryl esters typically involves direct esterification at high temperatures, ranging from 220°C to 260°C, under an inert atmosphere and in the presence of a base catalyst. google.com This chemical method is effective but less selective than enzymatic synthesis, often resulting in a broader distribution of products and potential side reactions like polycondensation. acs.orgnih.gov The process is generally carried out at atmospheric pressure or under a slight vacuum to help remove the water formed during the reaction. google.com After the esterification is complete, the alkaline catalyst must be neutralized, typically with an acid like phosphoric acid. google.com

A variety of base catalysts can be used for the esterification of polyglycerols. google.com The most common catalysts are alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). google.comgoogle.com These strong bases are effective in promoting the reaction at high temperatures. google.com The amount of catalyst used typically ranges from 0.5 to 25 mole percent based on the carboxylic acid. google.com

In addition to alkali metal hydroxides, other bases like alkali metal carbonates (e.g., K₂CO₃) and alkoxides (e.g., sodium methoxide) are also suitable catalysts. google.com Tertiary amines, particularly those with a nitrogen atom in a ring system, can also be employed. Examples include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,4-diazabicyclo[2.2.2]octane (DABCO), and 4-(dimethylamino)pyridine (DMAP). google.com The catalyst is believed to react with the stearic acid to form a carboxylate ion, which then undergoes a nucleophilic reaction with the polyglycerol. google.com

Table 3: Common Base Catalysts in Polyglycerol Ester Synthesis

Catalyst Type Examples
Alkali Metal Hydroxides Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)
Alkali Metal Carbonates Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃)
Tertiary Amines DBU, DABCO, DMAP

Source: Information compiled from patent literature. google.com

Base-Catalyzed Esterification Approaches

Reaction Kinetics and Process Parameters

The synthesis of this compound is typically achieved via direct esterification or transesterification, each governed by specific reaction kinetics and influenced by various process parameters. The reaction rate is significantly affected by temperature, catalyst type and concentration, and the molar ratio of the reactants.

In chemical synthesis, the process generally requires high temperatures, often ranging from 160°C to 230°C, and reduced pressure to facilitate the removal of water, a byproduct of the esterification reaction, thereby driving the equilibrium towards product formation. nih.govresearchgate.net The use of catalysts, such as sodium hydroxide or tetrabutyl titanate, can significantly accelerate the reaction, with a typical reaction time of 4 to 6 hours. google.com

Enzymatic synthesis, often employing lipases like Novozym 435, offers a milder alternative, with reactions typically conducted at lower temperatures, around 80°C. nih.gov While the reaction time may be longer, enzymatic catalysis provides higher selectivity and results in fewer side reactions. nih.gov The optimal enzyme loading is a critical parameter to balance reaction efficiency and cost. researchgate.net

Table 1: Comparison of Process Parameters for Chemical and Enzymatic Synthesis of Polyglyceryl Stearates

ParameterChemical SynthesisEnzymatic Synthesis
Temperature 160°C - 230°C nih.govresearchgate.net~ 80°C nih.gov
Catalyst Homogeneous acid or alkaline catalysts (e.g., NaOH, tetrabutyl titanate) nih.govgoogle.comImmobilized lipases (e.g., Novozym 435) nih.gov
Pressure Reduced pressure (vacuum) nih.govresearchgate.netReduced pressure (vacuum) nih.gov
Reaction Time 4 - 6 hours google.comCan be longer than chemical synthesis
Selectivity Lower, broader product distribution nih.govresearchgate.netHigher, more specific ester formation nih.gov

Direct Esterification and Transesterification Pathways

This compound can be synthesized through two primary pathways: direct esterification and transesterification. cosmileeurope.eu

Direct Esterification involves the direct reaction of polyglycerol-4 with stearic acid. cosmileeurope.eu This process, typically catalyzed by an acid or base, results in the formation of the ester and water. nih.gov The removal of water is essential to shift the reaction equilibrium towards the product side and achieve a high conversion rate.

Transesterification , on the other hand, utilizes a fatty acid ester, such as methyl stearate or a triglyceride, as the acyl donor to react with polyglycerol-4. cosmileeurope.eu This method can be advantageous in certain situations, for instance, when using fatty acid methyl esters derived from vegetable oils. cosmileeurope.eu The choice between direct esterification and transesterification often depends on the availability and cost of the raw materials, as well as the desired purity of the final product.

Precursor Synthesis: Polyglycerol Polymerization

The synthesis of the polyglycerol-4 precursor is a critical first step in the production of this compound. Polyglycerol is produced through the polymerization of glycerol (B35011), a byproduct of biodiesel production. nih.gov This process is typically carried out at elevated temperatures in the presence of an alkaline catalyst, such as sodium or potassium hydroxide. google.com

The polymerization mechanism involves the formation of ether bonds between glycerol molecules, with the release of water. google.comresearchgate.net The reaction conditions, including temperature, pressure, and catalyst concentration, play a crucial role in determining the average degree of polymerization and the distribution of linear, branched, and cyclic structures within the resulting polyglycerol mixture. google.comresearchgate.net For instance, faster conversion of glycerol's hydroxyl groups and higher molecular weight polyglycerol are observed with higher concentrations of sulfuric acid as a catalyst. google.com The use of reduced pressure helps to drive the polymerization by continuously removing the water byproduct. google.com

Reaction Kinetics and Byproduct Analysis in this compound Synthesis

A detailed understanding of the reaction kinetics is essential for controlling the synthesis of this compound and minimizing the formation of unwanted byproducts.

Ester Distribution Control and Selectivity

A significant challenge in the synthesis of this compound is controlling the degree of esterification to achieve the desired distribution of mono-, di-, and triesters. nih.gov The properties and applications of the final product are highly dependent on this distribution.

The molar ratio of the reactants is a key factor in controlling the ester distribution. An excess of polyglycerol relative to stearic acid will favor the formation of monoesters. google.com Conversely, increasing the proportion of stearic acid will lead to a higher yield of di- and triesters. nih.gov

Enzymatic synthesis offers superior selectivity compared to chemical methods. nih.gov Lipases, such as Candida antarctica lipase B (Novozym 435), exhibit regioselectivity, preferentially catalyzing the esterification of the primary hydroxyl groups of the polyglycerol. nih.gov This selectivity results in a narrower distribution of ester products and fewer byproducts. nih.gov

In chemical synthesis , the lack of selectivity of the catalysts often leads to a broader distribution of products, including various esters of different polyglycerol oligomers (e.g., polyglycerol-3 distearate, polyglycerol-4 tristearate) that may be present in the starting polyglycerol mixture. nih.gov

Mitigation of Unreacted Substrates and Side Reactions

The presence of unreacted substrates and byproducts can significantly impact the quality and performance of this compound. High temperatures employed in chemical synthesis can lead to side reactions such as the further polymerization of polyglycerol-2, resulting in the formation of higher polyglycerol esters like PG-3 and PG-4 stearates. nih.gov

To mitigate these issues, several strategies can be employed:

Optimization of Reaction Conditions: Careful control of temperature, pressure, and reaction time can help to minimize side reactions. nih.govresearchgate.net

Enzymatic Catalysis: The use of enzymes allows for milder reaction conditions, which significantly reduces the occurrence of unwanted side reactions. nih.gov

Purification Techniques: After the reaction, purification steps are often necessary to remove unreacted starting materials and byproducts. Techniques such as flash chromatography can be used to separate the desired this compound esters from the reaction mixture. nih.gov The removal of unreacted glycerol from the polyglycerol precursor can be achieved through molecular distillation. researchgate.net

Common byproducts that may need to be removed include unreacted polyglycerol and stearic acid, as well as esters of other polyglycerol oligomers present in the starting material. nih.gov Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to analyze the purity of the final product and quantify any residual impurities. gerli.comresearchgate.net

Advanced Analytical Characterization of Polyglyceryl 4 Stearate

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in determining the molecular structure and functional groups present in polyglyceryl-4 stearate (B1226849).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural elucidation of polyglyceryl-4 stearate. Both ¹H and ¹³C NMR are employed to confirm the identity of the compound and analyze its fine structure.

¹H NMR: The proton NMR spectrum provides information on the different types of protons present in the molecule. Protons on the polyglycerol backbone appear as a complex multiplet, typically in the 3.4-4.2 ppm range. The protons on the methylene (B1212753) group of the stearate chain adjacent to the ester oxygen (-CH₂-COO-) are shifted downfield to approximately 2.3 ppm. The terminal methyl group of the stearate chain appears as a triplet around 0.88 ppm, while the long chain of methylene groups (-CH₂-)n creates a large signal around 1.25 ppm.

¹³C NMR: The carbon-13 NMR spectrum distinguishes the different carbon environments. The carbonyl carbon (C=O) of the ester group gives a characteristic signal in the range of 170-175 ppm. Carbons of the polyglycerol backbone are observed between 60 and 80 ppm. The carbons of the stearate alkyl chain are found upfield, with the terminal methyl carbon appearing around 14 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further be used to establish connectivity between protons and carbons, helping to determine the specific attachment points of the stearate chains to the polyglycerol backbone.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Stearate -CH~0.88 (t)~14.1
Stearate -(CH₂)n-~1.25 (m)~22.7 - 31.9
Stearate -CH₂-COO-~2.3 (t)~34.0
Polyglycerol Backbone CH, CH~3.4 - 4.2 (m)~60 - 80
Ester C=O-~173

Note: Chemical shifts are approximate and can vary based on the solvent and specific isomeric structure. (t) = triplet, (m) = multiplet.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify and monitor the functional groups within this compound, confirming the esterification process and identifying key structural features. illinois.eduupi.edu The spectrum acts as a molecular fingerprint. upi.edu

Key characteristic absorption bands include:

A strong, sharp absorption peak around 1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. orgchemboulder.com The presence of this peak confirms the successful esterification of stearic acid with the polyglycerol.

A broad band in the region of 3200-3600 cm⁻¹ , corresponding to the O-H (hydroxyl) stretching vibrations of the unreacted hydroxyl groups on the polyglycerol backbone. The intensity of this band can give a qualitative indication of the degree of esterification.

Strong peaks in the 2850-2960 cm⁻¹ range, attributed to the symmetric and asymmetric C-H stretching vibrations of the long methylene (-CH₂) and methyl (-CH₃) groups of the stearate alkyl chain. researchgate.net

Absorptions in the fingerprint region between 1000-1300 cm⁻¹ are associated with C-O stretching vibrations of the ester and ether linkages within the polyglycerol backbone. orgchemboulder.com

Table 2: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3400 (broad)O-H StretchHydroxyl (Polyglycerol)
2918 & 2850C-H StretchAlkyl Chain (Stearate)
~1740 (strong)C=O StretchEster
~1170C-O StretchEster
~1100C-O StretchEther (Polyglycerol Backbone)

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for separating the complex mixture of components that constitute commercial this compound.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the distribution of oligomers and esters in this compound. researchgate.netcapes.gov.br Due to the lack of a strong UV chromophore in the molecule, detection is typically achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). researchgate.net

A reversed-phase HPLC method, often using a C8 or C18 column, can effectively separate the components. researchgate.net The separation is based on the hydrophobicity of the different molecules. A gradient elution with a mobile phase system, such as water and acetonitrile (B52724) or methanol, is employed. In this system, more hydrophilic components (like free polyglycerols) elute first, followed by the monoesters, diesters, and triesters, in order of increasing retention time. Within each ester group, separation based on the size of the polyglycerol head (e.g., PG3-stearate, PG4-stearate, PG5-stearate) can also be achieved. nih.gov

Table 3: Example HPLC Gradient Program for Polyglyceryl Ester Analysis

Time (minutes)% Water% AcetonitrileEluting Components
04060-
54060Free Polyglycerols
30595Monoesters, Diesters
40595Higher Esters

Note: This is an illustrative gradient program. Actual conditions must be optimized for the specific column and instrument.

Mass Spectrometry for Molecular Weight and Oligomeric Species Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a critical tool for identifying the various oligomeric species present in this compound. researchgate.netspkx.net.cn It provides molecular weight information for each component separated by the HPLC.

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques used for this analysis. spkx.net.cn The mass spectrometer can identify:

The distribution of polyglycerol backbones (e.g., PG3, PG4, PG5).

The degree of esterification (mono-, di-, tri-stearates).

The presence of related impurities.

For instance, the expected monoisotopic mass of the simplest linear polyglyceryl-4 monostearate (C₃₀H₆₀O₁₀) can be calculated and searched for in the mass spectrum, often as an adduct with sodium ([M+Na]⁺). Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions, providing further structural confirmation by identifying characteristic fragments corresponding to the loss of the stearate chain or parts of the polyglycerol backbone. nih.gov

Table 4: Calculated Molecular Weights of Potential Components in this compound

ComponentMolecular FormulaMonoisotopic Mass (Da)[M+Na]⁺ (Da)
Polyglycerol-4C₁₂H₂₆O₉314.158337.147
Polyglyceryl-4 MonostearateC₃₀H₆₀O₁₀580.419603.408
Polyglyceryl-4 DistearateC₄₈H₉₄O₁₁846.679869.668
Polyglyceryl-3 MonostearateC₂₇H₅₄O₈506.382529.371
Polyglyceryl-5 MonostearateC₃₃H₆₆O₁₂654.456677.445

Comprehensive Purity Assessment Methodologies

A comprehensive purity assessment of this compound requires a combination of analytical techniques to identify and quantify the main component as well as various process-related and storage-related impurities. fao.orgatamanchemicals.com

The purity profile includes:

Ester Distribution: Determined by HPLC-ELSD/CAD, this analysis quantifies the percentage of the desired polyglyceryl-4 mono-, di-, etc., esters relative to other polyglycerol esters (e.g., PG3 and PG5 esters).

Free Polyglycerols: The amount of unreacted polyglycerols can be quantified by HPLC or by Gas Chromatography (GC) after a suitable derivatization (e.g., silylation).

Free Fatty Acids: The level of residual stearic acid is a key purity parameter. It can be determined by titration (Acid Value) or by GC analysis after conversion to its methyl ester (FAME analysis).

Other Impurities: Minor impurities may include mono-, di-, and triglycerides from the starting materials, as well as sodium salts of fatty acids if an alkaline catalyst is used in synthesis. atamanchemicals.com Techniques like GC-MS are powerful for identifying and quantifying these volatile and semi-volatile impurities. thermofisher.com

In addition to chromatographic methods, classical wet chemistry tests provide crucial data for quality control:

Saponification Value: Indicates the average molecular weight of the esters present.

Hydroxyl Value: Measures the content of free hydroxyl groups from the polyglycerol backbone, which relates to the degree of esterification.

Acid Value: Measures the content of free fatty acids.

Table 5: Summary of Purity Assessment Methods for this compound

Parameter / ImpurityPrimary Analytical MethodAlternative/Confirmatory Method
Ester & Oligomer DistributionHPLC-ELSD/CADLC-MS
Free Stearic AcidTitration (Acid Value)GC-FID (as FAME)
Free PolyglycerolsHPLC-ELSDGC-FID (after derivatization)
Glycerol (B35011), DiglycerolGC-FID (after derivatization)-
Average Degree of EsterificationTitration (Hydroxyl Value)NMR Spectroscopy

Emulsification Science and Mechanism of Polyglyceryl 4 Stearate

Hydrophilic-Lipophilic Balance (HLB) Determination and Influence

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for any surfactant, quantifying the degree to which it is hydrophilic or lipophilic. This balance dictates the surfactant's solubility and, consequently, its suitability for forming either oil-in-water (O/W) or water-in-oil (W/O) emulsions. alfa-chemistry.comnih.gov Emulsifiers with higher HLB values are more hydrophilic and tend to form O/W emulsions, while those with lower HLB values are more lipophilic and favor the formation of W/O emulsions. alfa-chemistry.comnih.gov

The HLB value of a surfactant can be determined through both experimental and computational methods.

Experimental Methodologies:

One of the primary experimental methods for determining the HLB of esters like polyglyceryl-4 stearate (B1226849) is the saponification method . pharmajournal.net This technique involves the hydrolysis of the ester using an alkali. The HLB value is calculated using Griffin's formula for esters of polyhydric alcohols:

HLB = 20 * (1 - S / A)

where:

S is the saponification value of the ester, which is the mass in milligrams of potassium hydroxide (B78521) (KOH) required to saponify one gram of the ester.

A is the acid number of the fatty acid, which is the mass in milligrams of KOH required to neutralize one gram of the fatty acid (in this case, stearic acid). pharmajournal.netgreengredients.it

The experimental procedure involves refluxing a known weight of the surfactant with an excess of alcoholic potassium hydroxide and then back-titrating the excess KOH with a standardized acid. pharmajournal.net

Computational Methodologies:

Theoretical calculation of the HLB value provides a useful estimate based on the molecular structure of the surfactant. For non-ionic surfactants containing polyhydric alcohol esters, Griffin's method is widely used. ankara.edu.tr Another approach, proposed by Davies, calculates the HLB based on group numbers assigned to different chemical groups within the molecule. pharmajournal.net

For polyglyceryl-4 stearate, which is also known as tetraglyceryl monostearate, the reported HLB values can vary depending on the source and the specific composition of the commercial product, but they generally fall in a range that makes it a versatile emulsifier. Different sources have reported HLB values for tetraglyceryl monostearate to be around 6 and 9.1. hlbcalc.comutl.pt

Methodologies for HLB Determination
MethodologyPrincipleFormula
Experimental (Saponification)Based on the saponification value of the ester and the acid value of the fatty acid.HLB = 20 * (1 - S / A)
Computational (Griffin's)Based on the molecular weight of the hydrophilic and lipophilic portions of the molecule.Varies based on chemical structure
Computational (Davies')Based on summing the group numbers of the various chemical groups in the molecule.HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

The stability of an emulsion is intrinsically linked to the HLB of the emulsifier used. The fundamental principle, often referred to as the Bancroft rule, states that the phase in which the emulsifier is more soluble will form the continuous phase of the emulsion. For this compound, its HLB value determines its affinity for the oil or water phase, thus dictating the emulsion type and its subsequent stability.

Research has consistently shown that the most stable emulsions are formed when the HLB of the emulsifier (or a blend of emulsifiers) matches the "required HLB" (rHLB) of the oil phase. nih.gov When the HLB of the emulsifier system is close to that of the oil, the surfactant molecules arrange more efficiently at the oil-water interface, leading to a reduction in interfacial tension and the formation of smaller, more stable emulsion droplets. nih.gov

A study investigating the relationship between the HLB of an emulsifier system and emulsion stability demonstrated a clear correlation between the HLB value and the average droplet size of the emulsion. The smallest droplet size, and therefore the most stable emulsion, was achieved when the HLB of the emulsifier system was closest to the rHLB of the oil. nih.gov As the HLB value deviated from the optimal value, the average droplet size increased, indicating lower emulsion stability. nih.gov This is because a mismatch in HLB leads to less effective packing of the emulsifier at the interface, resulting in a weaker interfacial film and a greater tendency for droplet coalescence.

Impact of HLB on Emulsion Droplet Size and Stability
HLB of Emulsifier SystemAverage Emulsion Droplet Size (nm)Qualitative Emulsion Stability
5.37475.9Low
6.44333.4Moderate
9.65319.7High
10.72659.7Moderate
12.861276.1Low

Data adapted from a study on the relationship between oil HLB value and emulsion stabilization. nih.gov

Interfacial Phenomena and Emulsion Stabilization Mechanisms

This compound stabilizes emulsions through a combination of mechanisms that occur at the oil-water interface. These mechanisms are a direct consequence of its amphiphilic nature, allowing it to adsorb at the interface and modify its properties to prevent the coalescence of dispersed droplets.

A key function of any emulsifier is to reduce the interfacial tension between the two immiscible phases (oil and water). cosmileeurope.eu The presence of a high interfacial tension is energetically unfavorable, driving the system to minimize the interfacial area by causing the dispersed droplets to coalesce. This compound, by positioning its hydrophilic polyglycerol head in the aqueous phase and its lipophilic stearic acid tail in the oil phase, forms a monomolecular film at the interface. This arrangement disrupts the cohesive forces between the molecules of each phase at the interface, thereby lowering the interfacial tension. cosmileeurope.eu This reduction in interfacial energy makes the formation of a large interfacial area, characteristic of an emulsion with small droplets, more energetically favorable and thus easier to achieve and maintain. Studies on similar polyglyceryl esters have shown a significant reduction in interfacial tension. For instance, a study on a polyglyceryl ester derived from dehydrated castor seed oil demonstrated a reduction of interfacial tension from 48.5 mN/m to 4.81 mN/m. researchgate.net

Once the emulsion is formed, this compound plays a crucial role in preventing the droplets from coalescing through steric stabilization. This mechanism arises from the physical barrier created by the adsorbed emulsifier molecules at the droplet surface. The polyglycerol head group of this compound is a relatively bulky and hydrated moiety that extends into the continuous aqueous phase. nih.gov

When two droplets approach each other, the hydrophilic polyglycerol chains begin to overlap. This overlap leads to two primary repulsive effects:

Osmotic Repulsion: The concentration of polymer chains in the region of overlap increases, creating a localized osmotic pressure that draws solvent into this region, forcing the droplets apart.

Entropic Repulsion: The confinement of the polymer chains as the droplets get closer reduces their conformational freedom (entropy). The system naturally favors a state of higher entropy, which corresponds to the chains being unconfined, thus creating a repulsive force that keeps the droplets separated.

A study on nanoemulsions stabilized by polyglyceryl fatty acid esters highlighted that the polyglycerol head group is responsible for providing steric hindrance. nih.gov The formation of a dense adsorption layer at the interface by a sufficient concentration of the surfactant can further enhance this steric barrier. nih.gov

Although this compound is a non-ionic surfactant and therefore does not possess a formal electrical charge, emulsions stabilized by it can exhibit a net negative surface charge, as measured by zeta potential. nih.gov This negative charge can arise from two main sources:

Adsorption of Anions: Hydroxide ions (OH⁻) from the aqueous phase can preferentially adsorb onto the surface of the emulsion droplets.

Presence of Impurities: Commercial grades of surfactants may contain small amounts of anionic impurities, such as free fatty acids, which can adsorb at the interface and contribute to the surface charge. nih.gov

This induced negative charge creates an electrical double layer around each droplet. When two similarly charged droplets approach each other, their electrical double layers overlap, resulting in an electrostatic repulsive force that prevents them from aggregating and coalescing. The magnitude of this repulsion is indicated by the zeta potential; a higher absolute zeta potential value generally corresponds to greater electrostatic stability. nih.gov For instance, it is generally accepted that a zeta potential more negative than -30 mV or more positive than +30 mV indicates good electrostatic stability. nih.gov Research has shown that the zeta potential of emulsions can be influenced by the HLB of the emulsifier system, with an optimal HLB value often correlating with a higher absolute zeta potential and, consequently, enhanced stability. nih.gov

Viscosity Modification in Emulsion Systems

This compound plays a crucial role in modifying the viscosity of emulsion systems, a key factor in ensuring their kinetic stability. The mechanism of viscosity increase is multifaceted, involving the formation of complex structures within the continuous phase of the emulsion and a reduction in the dispersed phase particle size.

Emulsions stabilized with polyglyceryl esters, including this compound, typically exhibit non-Newtonian, shear-thinning behavior. ub.edunih.gov This means their viscosity decreases under applied shear stress (e.g., during spreading on the skin) and increases at rest, which is a desirable characteristic for many cosmetic and pharmaceutical formulations. ub.edunih.gov

Furthermore, the effectiveness of this compound as an emulsifier is linked to its ability to reduce the size of the dispersed droplets. This reduction in particle size leads to increased interparticle interactions and greater resistance to spatial dislocation, contributing to a higher viscosity. nih.gov Research on recombined dairy cream emulsions demonstrated that the addition of polyglyceryl esters increased the viscosity from a baseline of 41.92 cP to a range of 73.50–100 cP, an effect correlated with a decrease in fat globule size. nih.gov Another study involving a cosmetic formulation with this compound derivatives recorded viscosities as high as 1525 cP for an emulsion with paraffin (B1166041) oil and 2030 cP for one with natural oils. ub.edu

The following table summarizes research findings on the impact of polyglyceryl esters on emulsion viscosity.

Emulsion SystemPolyglyceryl Ester UsedViscosity ChangeReference
Recombined Dairy CreamPolyglyceryl EstersIncreased from 41.92 cP to 73.50–100 cP nih.gov
Cosmetic Emulsion (with Paraffin Oil)This compound Derivative1525 cP ub.edu
Cosmetic Emulsion (with Natural Oils)This compound Derivative2030 cP ub.edu

Microstructure and Droplet Size Analysis in this compound Emulsions

The performance and stability of an emulsion are intrinsically linked to its internal microstructure, particularly the size and distribution of the dispersed phase droplets. This compound influences this microstructure by forming a robust interfacial film that prevents droplet coalescence and contributes to the formation of specific structural arrangements.

The table below presents data on droplet sizes achieved in emulsions stabilized by polyglyceryl esters.

Emulsion SystemEmulsifierInitial Droplet SizeFinal Droplet SizeReference
Recombined Dairy CreamPolyglyceryl Esters2.75 μm1.48–1.73 μm nih.gov
Cosmetic O/W-CreamPolyglyceryl-3 Dicitrate/StearateNot Specified0.5–6 μm mdpi.com

Dynamic Light Scattering for Droplet Size Characterization

Dynamic Light Scattering (DLS) is a non-invasive analytical technique widely used for determining the size distribution of submicron particles, such as droplets in an emulsion. anton-paar.com The method is based on the principle of Brownian motion, the random movement of particles suspended in a fluid. anton-paar.com

In a DLS measurement, a laser beam illuminates the emulsion sample. The dispersed droplets scatter the light, and due to their constant, random motion, the intensity of the scattered light fluctuates over time. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. anton-paar.com The DLS instrument detects these intensity fluctuations and analyzes them using a correlator to generate a correlation function. This function is then mathematically processed, typically using the Stokes-Einstein equation, to calculate the hydrodynamic diameter (the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured) and the polydispersity index (PDI), which indicates the breadth of the size distribution. researchgate.net DLS is particularly effective for characterizing nanoemulsions and fine microemulsions where droplet sizes are below a few microns.

Microscopic Techniques for Emulsion Morphology

Microscopic techniques provide direct visual evidence of an emulsion's internal structure, including droplet shape, size distribution, and the presence of other structures like liquid crystals.

Polarized Optical Microscopy (POM) is an indispensable tool for identifying the formation of anisotropic structures, such as the liquid crystalline phases often formed by this compound. greengredients.itlibretexts.org These structures are birefringent, meaning they have directionally dependent refractive indices. reddit.com A POM uses two polarizers, one on each side of the sample, oriented perpendicular to each other ("crossed polars"). libretexts.org Isotropic materials (like a simple liquid or gas) will appear dark under these conditions. However, when birefringent liquid crystals are present, they rotate the plane of polarized light, allowing some light to pass through the second polarizer. This results in the appearance of bright, often colorful textures that are characteristic of specific liquid crystal phases, such as the "Maltese cross" pattern typical of lamellar structures arranged in spherical droplets. nih.gov

Freeze-Fracture Transmission Electron Microscopy (FF-TEM) offers a more detailed, high-resolution view of the emulsion's ultrastructure. In this technique, the emulsion sample is rapidly frozen to trap its structure in a solid state. The frozen sample is then fractured, and a thin replica of the fractured surface is made, which is then imaged by a transmission electron microscope. Studies on emulsions stabilized with the related emulsifier polyglyceryl-3 dicitrate/stearate have used FF-TEM to reveal a complex morphology. mdpi.com These images have shown oil droplets surrounded by multiple, irregularly spaced lamellar bilayers and the coexistence of polydisperse vesicles in the continuous aqueous phase, providing direct evidence of the structural network responsible for the emulsion's stability and rheology. mdpi.comresearchgate.net

Rheological Behavior of Polyglyceryl 4 Stearate Formulations

Rheometric Characterization of Viscosity and Flow Properties

Formulations containing Polyglyceryl-4 stearate (B1226849) typically exhibit non-Newtonian fluid behavior, meaning their viscosity is dependent on the applied force. This characteristic is fundamental to the design of cosmetic creams and lotions that must remain structured in the container but flow easily during application.

Emulsions stabilized with polyglyceryl esters, including Polyglyceryl-4 stearate, consistently demonstrate shear-thinning (pseudoplastic) behavior. upm.edu.my This means that the apparent viscosity of the formulation decreases as the shear rate increases. At rest or under low shear conditions (e.g., in the container), the emulsion maintains a high viscosity, which prevents the separation of the oil and water phases. When a high shear force is applied, such as rubbing the product onto the skin, the internal structure of the emulsion temporarily breaks down, leading to a significant drop in viscosity that allows for smooth and easy spreading. researchgate.net

This shear-thinning property is the result of the alignment of the dispersed oil droplets and the lamellar gel network structures under the influence of shear stress, reducing their resistance to flow. Research on related polyglycerol esters (PGEs) in dairy cream emulsions showed a significant increase in viscosity with the addition of the emulsifier compared to a control sample, highlighting the thickening effect of this class of compounds. nih.gov

Emulsifier SystemViscosity (cP)
Control (No PGE)41.92
With Polyglycerol Esters (PGEs)73.50 - 100.00

Table 1. Illustrative example of viscosity increase in a recombined dairy cream emulsion upon the addition of polyglycerol esters (PGEs). Data sourced from a study on various PGEs. nih.gov

A key rheological feature of well-structured emulsions is thixotropy, which is the time-dependent shear-thinning property. A thixotropic fluid not only decreases in viscosity under shear but also gradually recovers its structure and viscosity once the shear is removed. This is crucial for cosmetic products, as it allows them to be spread easily and then reform a stable, conditioning film on the skin. Studies on similar polyglycerol ester systems have demonstrated excellent thixotropic recovery, with some emulsions regaining over 100% of their initial structure, indicating a robust and reversible network. upm.edu.my

The viscoelastic nature of these formulations is characterized by their possession of both viscous (liquid-like) and elastic (solid-like) properties. This is quantified using oscillatory rheology, which measures the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G') : Represents the elastic component, or the energy stored and recovered per cycle of deformation. A higher G' indicates a more structured, solid-like material. rheologylab.comyoutube.com

Loss Modulus (G'') : Represents the viscous component, or the energy dissipated as heat per cycle. A higher G'' indicates a more fluid-like material. rheologylab.comyoutube.com

For emulsions stabilized with this compound, the rheological profile is predominantly elastic, with the storage modulus (G') being significantly greater than the loss modulus (G'') at rest. nih.gov This G' > G'' relationship confirms the presence of a well-defined, gel-like internal network structure, which is essential for long-term emulsion stability and resistance to creaming or coalescence. nih.gov This solid-like behavior at rest ensures that the dispersed droplets are held in a stable matrix.

Influence on Emulsion Texture and Stability

The macroscopic properties of texture and stability are direct consequences of the microscopic structure dictated by the emulsifier. This compound, often in combination with consistency enhancers like fatty alcohols, contributes to the formation of complex lamellar structures within the continuous aqueous phase of an oil-in-water emulsion. mdpi.com

Research on a closely related emulsifier, Polyglyceryl-3 Dicitrate/Stearate, revealed that the desirable cream-like consistency and viscosity build-up are not merely due to the emulsified oil droplets themselves. Instead, they arise from the steric interaction between the oil droplets and an extensive network of crystalline bilayer structures (a lamellar gel phase) formed by the emulsifier and co-emulsifiers in the water phase. mdpi.com This network physically entraps the oil droplets, immobilizes water, and provides the emulsion with its body, texture, and long-term stability.

The correlation between instrumental rheological measurements and sensory texture attributes is well-established in cosmetic science. High viscosity and yield stress values are directly linked to perceptions of firmness and richness, while shear-thinning characteristics are essential for good spreadability. researchgate.net

Rheological ParameterAssociated Sensory/Textural Attribute
High Yield StressFirmness, richness; resists flowing from jar
High Apparent ViscosityThickness, body, creaminess
Shear-Thinning BehaviorGood spreadability, smooth application
Thixotropic RecoveryStructure rebuilding on skin, less tacky after-feel
High Elasticity (G' > G'')Solid-like structure, good stability, prevents phase separation

Table 2. General correlation between instrumental rheological parameters and the perceived textural and stability characteristics of cosmetic emulsions. researchgate.netresearchgate.net

Instrumental Rheological Techniques for Formulation Analysis

A suite of instrumental techniques is employed to comprehensively characterize the rheological profile of formulations containing this compound. These methods provide quantitative data that are essential for product development, quality control, and stability assessment.

Rotational Rheometry : This is the fundamental technique used to measure viscosity as a function of shear rate. By subjecting a sample to a controlled rotational speed and measuring the resulting torque (or vice versa), a flow curve (viscosity vs. shear rate) is generated. This allows for the characterization of shear-thinning behavior and the fitting of rheological models (e.g., Herschel-Bulkley) to determine parameters like yield stress and the consistency index. nih.gov

Oscillatory Rheometry (Dynamic Mechanical Analysis) : These tests are crucial for evaluating the viscoelastic properties of an emulsion without destroying its internal structure.

Amplitude Sweep : This test is performed at a constant frequency while the strain (deformation) is increased. It is used to determine the Linear Viscoelastic Region (LVER), which is the range of strain where the structure is stable. The end of the LVER often defines the yield point, the critical stress required to initiate flow. nih.gov

Frequency Sweep : Conducted within the LVER at a constant strain, this test measures how the storage (G') and loss (G'') moduli change with frequency. For stable emulsions, G' is typically greater than G'' and both moduli show weak dependence on frequency, indicating a stable, gel-like network. upm.edu.mynih.gov

Thixotropy Analysis : The time-dependent structural recovery can be measured using a step test. This typically involves three stages: a low shear period to measure the at-rest structure, a high shear period to break the structure down, and a final low shear period to monitor the viscosity or modulus recovery over time. The rate and extent of recovery are key indicators of formulation stability and sensory after-feel. upm.edu.my

Structure Function Relationships in Polyglyceryl 4 Stearate

Impact of Polyglycerol Backbone on Hydrophilicity

The hydrophilic (water-attracting) nature of polyglyceryl-4 stearate (B1226849) is determined by its polyglycerol backbone. asbe.org This backbone is a polymer formed from glycerol (B35011), a simple sugar alcohol. deascal.com The polymerization of glycerol results in a polyether structure with multiple free hydroxyl (-OH) groups. gerli.comnih.gov These hydroxyl groups are polar and capable of forming hydrogen bonds with water molecules, which is the primary reason for the hydrophilicity of this part of the molecule. wellgochem.com

The degree of hydrophilicity is directly related to the length of the polyglycerol chain. mdpi.comcnchemsino.com As the degree of polymerization increases—meaning more glycerol units are linked together—the number of available hydroxyl groups also increases. wellgochem.comatamanchemicals.com This enhanced concentration of hydrophilic groups makes the molecule more water-soluble. nih.gov Consequently, polyglyceryl esters with a higher degree of polymerization in their polyglycerol head exhibit stronger hydrophilic properties. mdpi.comcnchemsino.com This structural feature allows for the creation of a wide range of non-ionic surfactants whose properties can be finely tuned. nih.gov

Role of Stearic Acid Moiety in Lipophilicity

The lipophilic (oil-attracting) character of polyglyceryl-4 stearate is imparted by the stearic acid moiety. Stearic acid, also known as octadecanoic acid, is a saturated fatty acid with a long chain of 18 carbon atoms (CH3(CH2)16CO2H). knowde.commhmedical.com This long, nonpolar hydrocarbon chain is hydrophobic, meaning it repels water and is readily soluble in organic solvents and oils. knowde.com

When stearic acid is esterified with the polyglycerol backbone, this long alkyl chain becomes the "tail" of the surfactant molecule. asbe.org This tail is responsible for the molecule's affinity for oils and fats. researchgate.net The bifunctional character of stearic acid, having a polar head group (which reacts to form the ester bond) and a nonpolar chain, makes it an ideal component for surfactants. knowde.com In the context of this compound, the stearic acid portion embeds itself in the oil phase of an emulsion, while the polyglycerol head remains in the water phase. chemtradeasia.comcosmileeurope.eu This interaction is fundamental to its function as an emulsifier and contributes to its use as a softening and conditioning agent in cosmetic formulations. specialchem.comclinikally.com

Degree of Polymerization and Esterification Level Effects on Functional Performance

Degree of Polymerization: Increasing the degree of polymerization of the polyglycerol chain leads to a higher number of hydrophilic hydroxyl groups. wellgochem.comcnchemsino.com This results in a more hydrophilic molecule and a higher HLB value. mdpi.com Research has shown that polyglyceryl esters with a higher degree of polymerization are more effective at reducing water surface tension and can create emulsions with smaller particle sizes. researchgate.net However, an excessively high degree of polymerization can sometimes lead to reduced effectiveness in interfacial adsorption due to the larger molecular weight, potentially impacting emulsion stability. nih.govmdpi.com

Degree of Esterification: The degree of esterification refers to the number of hydroxyl groups on the polyglycerol backbone that have reacted with a fatty acid. Increasing the degree of esterification means attaching more lipophilic fatty acid tails to the hydrophilic head. mdpi.com This makes the molecule more lipophilic and consequently lowers its HLB value. cnchemsino.com By carefully controlling both the polymerization and esterification processes, manufacturers can produce a wide spectrum of polyglyceryl esters with HLB values ranging from approximately 1 to 20, making them suitable for various applications, from water-in-oil (W/O) to oil-in-water (O/W) emulsions. mdpi.comatamanchemicals.com

The interplay between these two factors allows for the precise tailoring of the surfactant's properties. For instance, high hydrophilicity (a high HLB value) is achieved by increasing the polyglycerol chain length or decreasing the degree of esterification. mdpi.com Conversely, high lipophilicity (a low HLB value) is obtained by using a shorter polyglycerol chain or increasing the degree of esterification. mdpi.com

Table 1: Impact of Structural Modifications on Polyglyceryl Ester Properties
Structural ModificationEffect on Molecular StructureImpact on Hydrophilicity/LipophilicityResulting HLB ValuePrimary Emulsion Type
Increase Degree of PolymerizationLonger polyglycerol chain, more -OH groupsIncreases HydrophilicityIncreasesOil-in-Water (O/W)
Decrease Degree of PolymerizationShorter polyglycerol chain, fewer -OH groupsIncreases LipophilicityDecreasesWater-in-Oil (W/O)
Increase Degree of EsterificationMore fatty acid tails attachedIncreases LipophilicityDecreasesWater-in-Oil (W/O)
Decrease Degree of EsterificationFewer fatty acid tails attachedIncreases HydrophilicityIncreasesOil-in-Water (O/W)

Amphiphilic Molecular Architecture and Emulsifying Efficacy

This compound is a non-ionic surfactant, a type of compound valued for its amphiphilic nature. asbe.orgatamanchemicals.com Its molecular structure consists of two distinct parts: a hydrophilic (water-loving) polyglycerol "head" and a lipophilic (oil-loving) stearic acid "tail". researchgate.netresearchgate.net This dual-affinity architecture is the key to its efficacy as an emulsifier. gerli.comatamanchemicals.com

Emulsifiers are essential for creating stable mixtures of immiscible liquids, such as oil and water. deascal.comcosmileeurope.eu In an oil-and-water system, this compound molecules position themselves at the interface between the two phases. The hydrophilic polyglycerol head orients towards the water phase, while the lipophilic stearic acid tail extends into the oil phase. cosmileeurope.eu This arrangement reduces the interfacial tension between the oil and water, allowing them to be finely dispersed and form a stable emulsion. deascal.comcnchemsino.com

The ability to adjust the HLB value by modifying the polyglycerol chain and the degree of esterification allows for the creation of highly effective emulsifiers for specific formulations. mdpi.comatamanchemicals.com Polyglyceryl esters can be designed to have a wide range of HLB values, making them versatile for creating both oil-in-water (O/W) emulsions, common in lotions and creams, and water-in-oil (W/O) emulsions. mdpi.comcnchemsino.com This versatility and efficacy, derived directly from its fundamental amphiphilic structure, make this compound a widely used ingredient in the cosmetic, food, and pharmaceutical industries. asbe.orgnih.govatamanchemicals.com

Table 2: Summary of Structure-Function Relationships
Molecular ComponentChemical NaturePrimary FunctionContribution to Emulsification
Polyglycerol BackboneHydrophilic (Polar)Attracts waterOrients towards the aqueous phase
Stearic Acid MoietyLipophilic (Nonpolar)Attracts oilOrients towards the oil phase
Overall MoleculeAmphiphilicReduces interfacial tensionStabilizes the oil-water interface

Environmental Fate and Degradation Pathways of Polyglyceryl 4 Stearate

Enzymatic Hydrolysis Mechanisms of Polyglyceryl-4 Stearate (B1226849)

Polyglyceryl-4 stearate, like other polyglyceryl fatty acid esters (PGFEs), is susceptible to enzymatic breakdown through hydrolysis. This process is primarily facilitated by lipases, which are enzymes that catalyze the hydrolysis of fats (esters). The fundamental mechanism involves the cleavage of the ester bond that links the lipophilic stearic acid moiety to the hydrophilic polyglycerol-4 backbone. cir-safety.org

This enzymatic action results in the release of the constituent molecules: polyglycerol-4 and stearic acid. The released stearic acid, a common saturated fatty acid, can then be readily metabolized by the organism. industrialchemicals.gov.aueuropa.eu The polyglycerol portion, however, is generally considered to be metabolically inert. cir-safety.orgnih.gov The ether linkages within the polyglycerol backbone are resistant to normal enzymatic hydrolysis. cir-safety.org

In Vitro and In Vivo Lipase-Mediated Cleavage

The lipase-mediated cleavage of polyglyceryl esters has been demonstrated in both laboratory (in vitro) and living organism (in vivo) settings.

In Vivo Hydrolysis: When ingested, PGFEs are rapidly and almost completely hydrolyzed in the gastrointestinal tract. europa.eunih.gov Pancreatic lipases are key enzymes in this process. Studies on analogous compounds like polyglyceryl polyricinoleate (PGPR) have shown that the ester is extensively digested, and the resulting fatty acids are absorbed and metabolized. nih.gov The polyglycerol backbone, however, is poorly absorbed and is largely excreted unchanged. nih.gov For instance, after oral administration in rats, lower polyglycerols are preferentially absorbed and excreted in the urine, while higher polyglycerols are found in the feces. nih.gov

In Vitro Hydrolysis: Laboratory studies corroborate the in vivo findings, demonstrating the cleavage of the ester bond by lipases. cir-safety.org The rate of this hydrolysis can be influenced by the structure of the fatty acid. For example, esters of oleic acid have been shown to hydrolyze rapidly, with 85% cleavage observed within 24 hours in one study. In contrast, esters with longer or more sterically hindered fatty acid chains, such as eicosanoate esters, are cleaved more slowly. This suggests that the accessibility of the ester bond to the active site of the lipase (B570770) is a determining factor in the degradation rate. Studies on nanostructured lipid carriers (NLCs) also indicate that the type of surfactant, including polyglycerol esters, affects the extent of lipolysis, with a PG-ester formulation showing the release of over 70% of free fatty acids during digestion assays.

Table 1: Summary of Lipase-Mediated Hydrolysis Findings for Polyglyceryl Esters
Study TypeEnzyme/SystemSubstrate ExampleKey FindingsCitation
In VivoGastrointestinal Tract (Rat)Polyglycerol Polyricinoleate (PGPR)Extensive digestion of the polymer; absorption and metabolism of the fatty acid component; polyglycerol portion excreted largely unchanged. nih.gov
In VivoGeneralPolyglycerol Esters of Fatty Acids (PEFA)Rapid and almost full hydrolysis to polyglycerols and fatty acids in the gastrointestinal tract. europa.eunih.gov
In VitroLipasesPolyglyceryl Oleate (B1233923) EstersRapid hydrolysis, with 85% cleavage of the ester bond within 24 hours.
In VitroLipasesPolyglyceryl Eicosanoate EstersSlower cleavage compared to oleate esters due to steric hindrance.
In VitroPancreatic LipasePropane-1,2-diol esters of stearatePartial hydrolysis observed, with approximately 70% cleavage in 15 hours. europa.eu

Abiotic and Biotic Degradation Processes

In the environment, this compound is expected to break down through both non-biological (abiotic) and biological (biotic) processes. industrialchemicals.gov.auindustrialchemicals.gov.au The ultimate degradation products of these pathways are expected to be simple molecules like water and oxides of carbon. industrialchemicals.gov.auindustrialchemicals.gov.au

Abiotic Degradation: The primary abiotic degradation pathway for esters like this compound is hydrolysis. This chemical reaction involves the splitting of the ester bond by water. The rate of hydrolysis is dependent on the pH of the surrounding environment. Under alkaline conditions (high pH), the process, known as saponification, is typically rapid. In acidic conditions (low pH), hydrolysis also occurs, though potentially at a different rate. Calculated data for a similar polyglyceryl ester, 1,2,3-Propanetriol, homopolymer, dodecanoate, estimated a hydrolysis half-life of 7.7 years at a neutral pH of 7, and a significantly shorter half-life of 281 days at a more alkaline pH of 8. industrialchemicals.gov.au This indicates that environmental compartments with higher pH levels could see faster abiotic degradation.

Biotic Degradation: Biotic degradation involves the breakdown of the compound by microorganisms present in the environment, such as in soil and water. industrialchemicals.gov.auindustrialchemicals.gov.au Similar to enzymatic hydrolysis within an organism, environmental microbes can produce lipases that cleave the ester bond of this compound. This initial fragmentation step is crucial, especially for larger polymer-like molecules, as it breaks them down into smaller, more bioavailable components (polyglycerol and stearic acid) that can then be further metabolized by the microbial community. aise.eu The fatty acid component is a readily available carbon source for many microorganisms.

Biodegradability Assessment in Environmental Systems

The biodegradability of chemical substances is assessed using standardized test methods, such as those established by the Organisation for Economic Co-operation and Development (OECD). oecd.org These tests evaluate the extent to which a substance is mineralized to CO2, water, and mineral salts by microorganisms over a specific period.

Polyglyceryl esters are generally considered to be biodegradable. cir-safety.org For a substance to be classified as "readily biodegradable," it must meet stringent criteria in tests like the OECD 301 series, typically achieving >60% biodegradation within a 10-day window during a 28-day test. oecd.org

A public report for a closely related compound, Polyglyceryl-4 Laurate/Sebacate, provides specific data on its biodegradability. industrialchemicals.gov.au When tested according to the OECD Guideline 301 B (CO2 Evolution Test), the substance achieved 69% degradation in 28 days. industrialchemicals.gov.au This result allows it to be classified as readily biodegradable. industrialchemicals.gov.au Given the structural similarities, this suggests a high potential for this compound to also be readily biodegradable. Following its use in consumer products, it is expected that the majority of the substance will enter the sewer system, where it will partition to sludge and sediment and undergo degradation. industrialchemicals.gov.au

Table 2: Biodegradability Data for a Polyglyceryl Ester Analogue
Test SubstanceTest MethodInoculumExposure PeriodResultConclusionCitation
Polyglyceryl-4 Laurate/SebacateOECD TG 301 B (Ready Biodegradability: CO2 Evolution Test)Activated sewage sludge28 days69% degradationConsidered readily biodegradable industrialchemicals.gov.au

The assessment of biodegradability is crucial for determining the environmental persistence of a chemical. aise.eu Positive results in ready biodegradability tests are a strong indicator that the substance will be rapidly and ultimately broken down in most aerobic environments. cefic-lri.org

Future Research Directions and Emerging Applications in Advanced Materials Science

Innovations in Polyglyceryl-4 Stearate (B1226849) Synthesis and Process Optimization

Traditional synthesis of polyglyceryl esters often involves chemical catalysis at high temperatures, which can produce a wide distribution of product types and requires significant energy input. unimi.it Research is now pivoting towards greener, more precise, and efficient synthesis methodologies.

Enzymatic Synthesis: A key innovation is the use of lipases (e.g., Novozym 435, Lipozyme 435) as biocatalysts. unimi.itresearchgate.net This method offers several advantages over conventional chemical synthesis:

Mild Reaction Conditions: Enzymatic reactions proceed at lower temperatures, reducing energy consumption. acs.org

High Specificity: Enzymes can offer greater control over the esterification process, leading to a more defined product with fewer by-products. unimi.it

Solvent-Free Systems: Many enzymatic processes can be conducted in solvent-free environments, minimizing the use of volatile organic compounds and simplifying purification. researchgate.netresearchgate.net

Research efforts are focused on optimizing these enzymatic processes by investigating variables such as temperature, reaction time, enzyme dosage, and substrate molar ratios to maximize esterification efficiency. acs.orgnih.gov Furthermore, techniques for continuous water removal during the reaction, such as nitrogen flushing or the use of molecular sieves, are being refined to drive the reaction equilibrium towards higher product yields. researchgate.net

Microwave-Assisted Synthesis: Another promising green chemistry approach is the use of microwave irradiation to accelerate the esterification process. researchgate.net This technique can significantly reduce reaction times and energy usage compared to conventional heating methods.

Alternative Feedstocks: Future developments will likely include the use of alternative starting materials like glycerol (B35011) carbonate, a derivative of glycerol, which can offer novel reaction pathways for building the polyglycerol chain. google.com The use of glycerol, a major byproduct of biodiesel production, in synthesizing Polyglyceryl-4 stearate is a prime example of waste valorization, a key principle of a circular economy. unimi.it

Table 1: Comparison of Synthesis Methods for Polyglyceryl Esters

FeatureConventional Chemical SynthesisEnzymatic SynthesisMicrowave-Assisted Synthesis
Catalyst Homogeneous acid or alkalineImmobilized lipase (B570770) (e.g., Novozym 435)Typically acid or base, can be enzymatic
Temperature High (e.g., 160–230 °C) unimi.itMild (e.g., 40–100 °C) acs.orgVaries, rapid heating
Selectivity Low, broader product distribution unimi.itHigh, more defined product composition unimi.itCan be controlled
Energy Use HighLowLow to Moderate
Sustainability Lower (high energy, potential for harsh chemicals)High (renewable catalyst, mild conditions) researchgate.netHigh (reduced energy and time) researchgate.net
By-products Can have significant side reactionsFewer side reactionsReduced side reactions

Advanced Characterization Methodologies for Complex Formulations

As formulations incorporating this compound become more complex, advanced characterization techniques are crucial for understanding their microstructure, stability, and performance. aip.org The primary function of this compound is to form and stabilize emulsions, making the analysis of these systems a key area of research. cosmileeurope.eu

Future research will increasingly rely on a suite of sophisticated analytical tools to probe these formulations at multiple scales:

Scattering Techniques: Dynamic Light Scattering (DLS) is widely used to determine emulsion droplet size and size distribution. anton-paar.commdpi.com For more concentrated or opaque systems, techniques like Static Multiple Light Scattering (SMLS) and ultrasonic spectrometry are being employed. aip.orgencyclopedia.pub Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) provide deeper insights into the nanoscale internal structure of droplets and the arrangement of emulsifier molecules at the oil-water interface. aip.orgmdpi.com

Microscopy: While optical microscopy provides a basic qualitative assessment, advanced methods like Confocal Laser Scanning Microscopy (CLSM), Freeze Fracture Transmission Electron Microscopy (FF-TEM), and Scanning Electron Microscopy (SEM) are used to visualize the detailed three-dimensional structure and morphology of emulsions. aip.orgmdpi.commdpi.com

Rheology: Rheological analysis is essential for characterizing the textural and flow properties of emulsions, which are critical for product performance and sensory experience. These studies help in understanding how this compound and other components contribute to the viscosity and stability of the final product. aip.orgmdpi.com

Interfacial Analysis: Techniques that measure zeta potential, such as Electrophoretic Light Scattering (ELS), provide information about the charge on the surface of the emulsion droplets, which is a key factor in predicting long-term stability. anton-paar.com

Table 2: Advanced Methodologies for Emulsion Characterization

TechniquePrimary Information ObtainedTypical Size Range
Dynamic Light Scattering (DLS) Droplet size, size distribution, stability monitoring aip.organton-paar.com0.3 nm to 10 µm anton-paar.com
Small-Angle X-ray/Neutron Scattering (SAXS/SANS) Internal structure, particle shape and size aip.org1 to 100 nm aip.org
Confocal Laser Scanning Microscopy (CLSM) 3D microstructure, phase distribution aip.orgMicrometer scale
Rheometry Viscosity, viscoelastic properties, stability aip.orgBulk property
Ultrasonic Spectrometry Droplet size in concentrated/opaque systems mdpi.comencyclopedia.pub10 nm to 1000 µm encyclopedia.pub

Development of Novel Emulsification Systems with this compound

Research is focused on leveraging the unique properties of this compound to create novel emulsification systems with enhanced performance and sustainability profiles. A significant area of innovation is the formation of liquid crystal structures within emulsions. greengredients.it These ordered, lamellar structures, often formed in combination with other ingredients, can trap water, leading to improved skin hydration and enhanced emulsion stability. greengredients.itgreengredients.it

The development of cold-process emulsification is another key trend. greengredients.it Formulating emulsions without the need for heating reduces energy consumption and preserves the integrity of heat-sensitive active ingredients. This compound is being investigated for its effectiveness in these energy-efficient systems. greengredients.it

Furthermore, there is a growing interest in developing microemulsions and nanoemulsions, which offer advantages such as improved stability, enhanced delivery of active ingredients, and unique sensory characteristics. ycmingya.comnih.gov The versatility of this compound makes it a candidate for stabilizing these advanced delivery systems, particularly for cosmetic and pharmaceutical applications. ycmingya.com Researchers are also creating specialized emulsifying systems, such as combinations of this compound with other natural ingredients like Potassium Olivate, to achieve specific textures and performance benefits in finished products. greengredients.itgreengredients.it

Exploration of Synergistic Interactions with Other Polymeric Components

The performance of this compound is often enhanced through synergistic interactions with other ingredients in a formulation. Future research will focus on systematically mapping and understanding these interactions to design more robust and functional materials.

A key area of study is the interaction between this compound and so-called "consistency enhancers" or co-emulsifiers, such as fatty alcohols (e.g., stearyl alcohol) and glyceryl stearate. mdpi.com These components often co-assemble at the oil-water interface, forming complex interfacial layers and lamellar gel networks in the continuous phase of the emulsion. mdpi.com These networks are critical for increasing viscosity and providing long-term stability against droplet coalescence. mdpi.com

There is also potential in studying the synergy between this compound and various natural and synthetic polymers used as thickeners and stabilizers (e.g., xanthan gum, carbomers). nih.gov These polymers can modify the rheology of the continuous phase, hindering droplet movement and improving stability, while the emulsifier stabilizes the individual droplets. Understanding these combined effects will allow for the creation of materials with precisely tailored textures, from thin, sprayable lotions to thick creams. cosmacon.de

Role in Sustainable Chemical Product Development and Circular Economy Initiatives

This compound is exceptionally well-positioned to play a significant role in the shift towards a more sustainable and circular chemical industry. Its foundation in renewable, plant-based raw materials is a primary advantage. cosmacon.de

Renewable Feedstocks: It is derived from the polymerization of glycerol and the esterification with stearic acid, both of which are readily obtained from vegetable sources like sunflower, rapeseed, or olive oil. deascal.comgreengredients.it This reduces the reliance on petrochemicals.

Biodegradability: As a plant-derived material, this compound is biodegradable, meaning it is less likely to persist in the environment after use, a crucial factor for ingredients in wash-off products. greengredients.itmingyachemicals.comycmingya.com

Circular Economy Principles: The production of this compound aligns with the principles of a circular economy. symrise.com Glycerol is a major co-product of the biodiesel industry; using this surplus to synthesize high-value emulsifiers is a form of industrial symbiosis or "upcycling," turning a potential waste stream into a valuable resource. unimi.it Similarly, utilizing residues from olive oil production to derive components for emulsifier systems represents cascaded utilization, where raw materials are kept in the economic system for as long as possible. greengredients.itsymrise.com

Future research will continue to build on these credentials, seeking to further improve the sustainability of the entire product lifecycle. This includes optimizing green synthesis routes to minimize waste and energy use and exploring the use of an even broader range of agricultural co-products as feedstocks. As consumer demand for transparent, eco-conscious products grows, ingredients like this compound will become essential components in the portfolio of sustainable chemical products. archivemarketresearch.com

Q & A

Q. What advanced spectroscopic methods elucidate the structural heterogeneity of this compound mixtures?

  • Methodological Answer : Employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to resolve isomeric variants. For spatial distribution analysis, use time-of-flight secondary ion mass spectrometry (ToF-SIMS) or matrix-assisted laser desorption/ionization (MALDI) imaging .

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